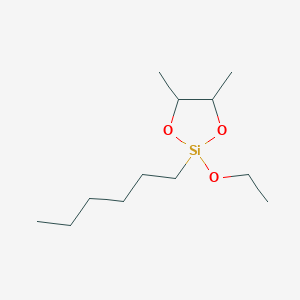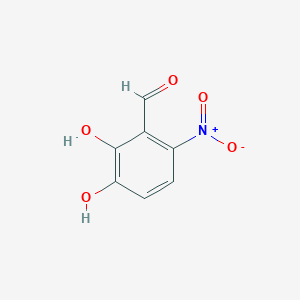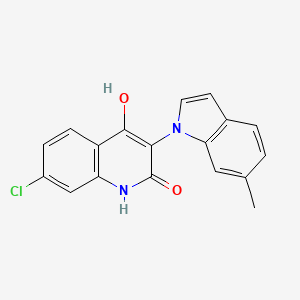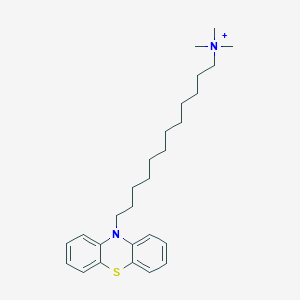![molecular formula C8H9ClN4S B12550012 N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide CAS No. 666722-96-9](/img/structure/B12550012.png)
N'-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group attached to a methylidene hydrazinecarbothiohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and thiosemicarbazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal applications, where it disrupts the normal functioning of microbial cells.
Comparaison Avec Des Composés Similaires
N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide can be compared with other similar compounds, such as:
- N’-[(2-Chlorophenyl)methylidene]hydrazinecarbohydrazide
- N’-[(2-Chlorophenyl)methylidene]hydrazinecarbohydrazone
- N’-[(2-Chlorophenyl)methylidene]hydrazinecarbohydrazide
These compounds share structural similarities but differ in their specific functional groups and reactivity. N’-[(2-Chlorophenyl)methylidene]hydrazinecarbothiohydrazide is unique due to the presence of the thiohydrazide moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
666722-96-9 |
|---|---|
Formule moléculaire |
C8H9ClN4S |
Poids moléculaire |
228.70 g/mol |
Nom IUPAC |
1-amino-3-[(2-chlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H9ClN4S/c9-7-4-2-1-3-6(7)5-11-13-8(14)12-10/h1-5H,10H2,(H2,12,13,14) |
Clé InChI |
ARVWPZKFMYKZNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=S)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12549941.png)

![tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane](/img/structure/B12549951.png)

![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)





![Acetamide, N-[4-(3-pyridinylcarbonyl)phenyl]-](/img/structure/B12549998.png)

